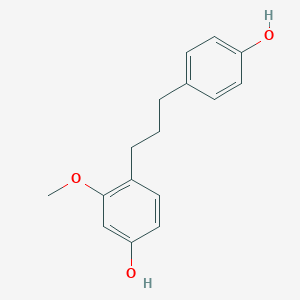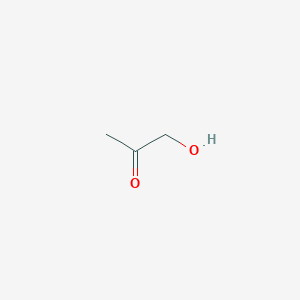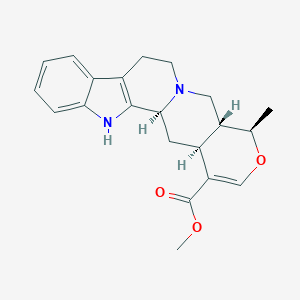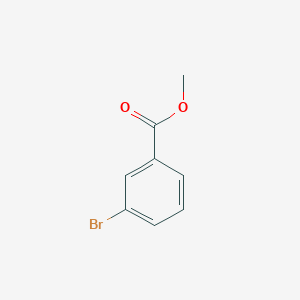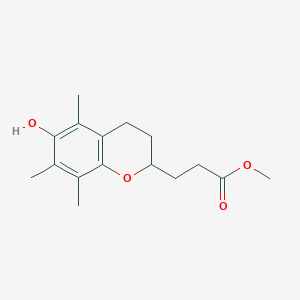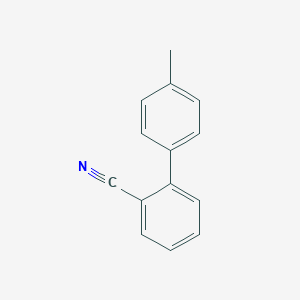
2-シアノ-4'-メチルビフェニル
概要
説明
2-Cyano-4’-methylbiphenyl is an organic compound with the molecular formula C14H11N. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs such as losartan . This compound is characterized by its crystalline powder form, which ranges in color from off-white to beige .
科学的研究の応用
2-Cyano-4’-methylbiphenyl is extensively used in the synthesis of antihypertensive drugs, particularly angiotensin II receptor antagonists like losartan . It also serves as an intermediate in the production of other pharmaceuticals and fine chemicals . In addition, it is used in research focused on developing new synthetic methodologies and exploring the reactivity of nitrile-containing compounds .
作用機序
Target of Action
2-Cyano-4’-methylbiphenyl, also known as 4’-Methyl-2-cyanobiphenyl, is a key intermediate used in the synthesis of antihypertensive drugs . The primary targets of these drugs are angiotensin II receptors, which play a crucial role in regulating blood pressure.
Mode of Action
The compound interacts with its targets by inhibiting the action of angiotensin II, a potent vasoconstrictor. This inhibition results in the dilation of blood vessels, thereby reducing blood pressure .
Biochemical Pathways
The compound affects the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. By inhibiting the action of angiotensin II, it disrupts the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure .
Result of Action
The molecular and cellular effects of the compound’s action result in the dilation of blood vessels and a reduction in blood pressure. This can help manage conditions such as hypertension .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, exposure to light can cause the compound to darken . Therefore, it should be stored in a cool, dry, and well-ventilated place away from light . Safety measures should also be taken to avoid direct contact with the skin or eyes, and inhalation or ingestion .
生化学分析
Biochemical Properties
It is known that this compound is used in the synthesis of antihypertensive drugs
Cellular Effects
As it is used in the synthesis of antihypertensive drugs , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.
Molecular Mechanism
It is known to be involved in the synthesis of antihypertensive drugs
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Cyano-4’-methylbiphenyl involves the coupling of o-chlorobenzonitrile with p-chlorotoluene in the presence of transition-metal catalysts in a toluene-tetrahydrofuran mixed solvent . Another method utilizes the Suzuki coupling reaction between chlorobenzonitrile and methylbenzeneboronic acid in the presence of a polystyrene-triphenylphosphine supported palladium catalyst .
Industrial Production Methods: Industrial production often employs a Grignard reagent approach, where p-tolyl magnesium chloride is reacted with o-chlorobenzonitrile under the catalysis of manganese chloride . This method enhances the catalytic efficiency and improves the conversion rate, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Cyano-4’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Forms primary amines.
Substitution: Yields various substituted biphenyl derivatives.
類似化合物との比較
- 2-Cyano-4’-methylbiphenyl
- 4-Cyano-2-fluorobiphenyl
- 4-Cyano-2-methylbiphenyl
- 4-Cyano-2-methoxybiphenyl
Comparison: 2-Cyano-4’-methylbiphenyl is unique due to its specific use in synthesizing losartan, a widely used antihypertensive drug . While other similar compounds may share structural features, they do not exhibit the same level of efficacy or specificity in pharmaceutical applications .
特性
IUPAC Name |
2-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQVZLSNEBEHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057623 | |
| Record name | 4'-Methylbiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-53-1 | |
| Record name | 2-Cyano-4′-methylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-4'-methylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methylbiphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-4'-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANO-4'-METHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O417TI15TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)
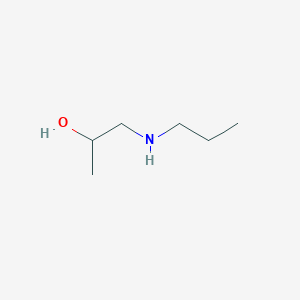
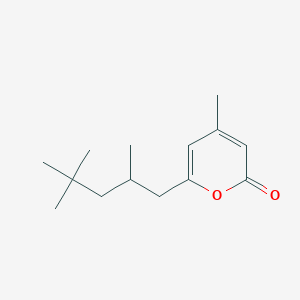
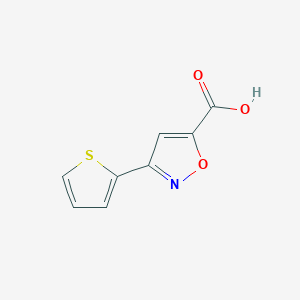
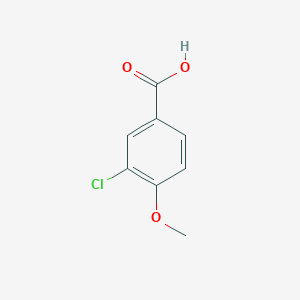
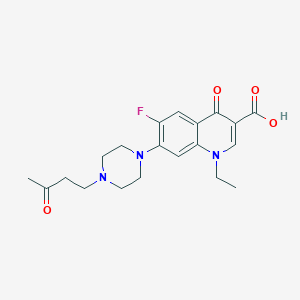
![(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B41137.png)
